5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c1-3-4(2-10)5(12-11-3)6(7,8)9/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYBURCBDSCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cycloaddition-Based Syntheses
A prominent approach to synthesizing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves cycloaddition reactions between trifluoromethyl diazo compounds and dicyanoalkenes. This method leverages the [3 + 2] cycloaddition mechanism to construct the pyrazole ring with the desired substituents.
-
- 2,2,2-Trifluorodiazoethane (CF₃CHN₂), a highly reactive and potentially explosive intermediate, is generated in situ under stringent safety protocols.
- 1,2-Dicyanoalkenes serve as dipolarophiles.
- Catalysts such as silver oxide (Ag₂O) or silver chloride (AgCl) in combination with tetramethylethylenediamine (TMEDA) facilitate the reaction.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
- Reactions are typically conducted at room temperature for about 12 hours in sealed tubes with magnetic stirring.
-
- The silver catalyst interacts with trifluorodiazoethane to form a silver-trifluorodiazoethylide complex.
- This complex undergoes regioselective [3 + 2] cycloaddition with the dicyanoalkene, forming a pyrazoline intermediate.
- Base-promoted cyanide elimination and hydrolysis steps lead to the aromatized pyrazole product.
- Regioselectivity is governed by the electrophilicity of the less-substituted carbon atom in the dicyanoalkene.
-
- After reaction completion, the mixture is diluted with ethyl acetate, washed with saturated ammonium chloride solution, and aqueous phases treated with sodium hypochlorite to quench cyanide by-products.
- Organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Final purification is achieved by silica gel column chromatography.
| Parameter | Detail |
|---|---|
| Key reagents | CF₃CHN₂, 1,2-dicyanoalkene, Ag₂O/AgCl, TMEDA |
| Solvents | DMF, THF |
| Temperature | Room temperature (~25 °C) |
| Reaction time | ~12 hours |
| Safety considerations | Handling of explosive CF₃CHN₂, cyanide quenching with NaClO |
| Purification | Silica gel column chromatography |
This method is supported by detailed mechanistic studies involving NMR spectroscopy and isotope labeling, confirming the intermediates and regioselectivity of the process.
Hydrazine Condensation with Trifluoroacetyl Esters
Another approach, though more commonly applied to related pyrazole derivatives, involves the condensation of methylhydrazine with trifluoroacetyl esters under controlled conditions.
- Procedure Highlights:
- Ethyl 4,4,4-trifluoroacetate is reacted with methylhydrazine in the presence of a pyrazole derivative acting as a selective mediator.
- The reaction proceeds under mild conditions to yield pyrazole compounds with trifluoromethyl substitution.
- Although this method is described primarily for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, it provides insights into the formation of trifluoromethyl-substituted pyrazoles and may be adapted for the target compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Conditions | Advantages | Limitations/Safety Concerns |
|---|---|---|---|---|
| Cycloaddition of CF₃CHN₂ with dicyanoalkenes | CF₃CHN₂, 1,2-dicyanoalkene, Ag₂O/AgCl, TMEDA | RT, 12 h, sealed tube | High regioselectivity, direct synthesis of pyrazole ring | Handling explosive CF₃CHN₂, cyanide toxicity |
| Condensation of methylhydrazine with trifluoroacetyl esters | Ethyl 4,4,4-trifluoroacetate, methylhydrazine | Mild conditions | Selective trifluoromethyl pyrazole formation | Mainly for related compounds, adaptation needed |
| Mechanochemical synthesis with nanoparticle catalysis | Azo-linked aldehydes, malononitrile, hydrazines, Fe₃O₄@SiO₂@Tannic acid | Ball milling, RT | Green, solvent-free, efficient | Currently reported for amino-pyrazoles, not trifluoromethyl derivatives |
Research Findings and Analysis
- The cycloaddition method is the most thoroughly studied and offers a reliable route to this compound with good yields and regioselectivity.
- Mechanistic investigations using NMR spectroscopy confirm the formation of silver-trifluorodiazoethylide intermediates and the critical role of dicyanoalkenes bearing two cyano groups for successful cycloaddition.
- Safety protocols are essential due to the explosive nature of trifluorodiazoethane and the toxicity of cyanide by-products.
- Alternative methods such as hydrazine condensation and mechanochemical synthesis provide complementary strategies but require further adaptation and optimization for the target compound.
- The trifluoromethyl and carbonitrile groups confer unique chemical reactivity and biological activity, making these synthetic methods valuable for producing compounds for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials with specific electronic properties .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: The compound is being investigated for its potential use in pharmaceuticals. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .
Industry: In the agrochemical industry, the compound is used in the development of new herbicides and pesticides. Its ability to disrupt specific biological pathways in plants makes it an effective agent for controlling weeds and pests .
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)
- Structure : Includes a phenyl ring with chloro and trifluoromethyl substituents, plus a sulfinyl group.
- Properties: Higher molecular weight (437.1 g/mol) and pesticidal activity due to sulfinyl and chloro groups. The amino group enhances solubility .
- Applications : Commercial insecticide with broad-spectrum efficacy .
5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 131797-35-8)
- Structure : Chloro substituent at position 5 instead of methyl; lacks the nitrile group.
- Properties : Reduced polarity due to absence of nitrile; similarity score 0.65 to the target compound .
- Applications : Intermediate in synthesis of agrochemicals .
Functional Group Modifications
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d)
- Structure: Amino group at position 5 and bromopropanoyl substituent at position 1.
- Properties: Bromine enhances electrophilicity; amino group increases solubility (m/z 255.2 [M-H]⁻) .
- Synthesis: Derived from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile via bromopropionyl bromide reaction .
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile
- Structure : Triazole ring fused to pyrazole via position 3.
- Applications : Explored in heterocyclic chemistry for catalytic and pharmaceutical applications .
Key Differences and Trends
Trifluoromethyl vs. Chloro : CF₃ improves metabolic stability and lipophilicity, whereas Cl enhances electrophilicity but reduces solubility .
Nitrile Group : Critical for hydrogen bonding and interactions in biological targets; its absence (e.g., in CAS 131797-35-8) limits pharmacological utility .
Amino vs. Methyl: Amino groups (e.g., in fipronil) increase solubility and reactivity, enabling broader agrochemical applications .
Biological Activity
5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318951-60-9) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₅H₄F₃N₃
- Molecular Weight : 161.08 g/mol
- CAS Number : 318951-60-9
- Physical State : Solid at room temperature
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing new anticancer agents .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of tubulin polymerization |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. The structure of this compound allows it to interact with inflammatory pathways, potentially inhibiting TNF-alpha release and other pro-inflammatory cytokines. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation .
Antimicrobial Effects
The antimicrobial activity of pyrazoles has been documented, with some derivatives showing effectiveness against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated broad-spectrum antimicrobial properties .
Study on Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against HeLa cells. The results indicated that modifications at the 5-position significantly enhanced potency, with some compounds achieving IC50 values in the low micromolar range. The structural analysis suggested that the trifluoromethyl group plays a critical role in enhancing biological activity .
Inflammation Model
Another study investigated the effects of various pyrazole derivatives in an LPS-stimulated inflammation model. The results showed that specific derivatives could reduce TNF-alpha levels significantly, highlighting their potential as therapeutic agents in treating inflammatory conditions .
Q & A
Q. How can stress testing under ICH guidelines inform the degradation pathways of this compound?
- Methodological Answer :
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and UV light (254 nm) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed nitrile to amide) using Q-TOF instruments .
- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on activation energy (Ea) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
